molecular formula C19H23BrClN3O2S2 B2561356 5-bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215785-91-3

5-bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2561356
CAS No.: 1215785-91-3
M. Wt: 504.89
InChI Key: WRGWSZBPUNDAOD-UHFFFAOYSA-N
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Description

5-Bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic small molecule featuring a thiophene-2-carboxamide core substituted with a bromine atom and incorporating a 6-ethoxybenzo[d]thiazol-2-yl group . The compound includes a 3-(dimethylamino)propyl chain, which is formulated as a hydrochloride salt to enhance solubility and stability for research applications . This structure is part of a class of benzothiazole derivatives, which are extensively investigated in medicinal chemistry for their diverse biological activities . These compounds have demonstrated significant potential in anticancer research, with related benzothiazole analogues shown to inhibit the proliferation of various human cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanism of action for such molecules often involves the modulation of key signaling pathways, including the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, which are implicated in tumor progression . Furthermore, the benzothiazole nucleus is a recognized pharmacophore in the development of new anti-tubercular agents, highlighting the broader applicability of this compound class in infectious disease research . This product is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and efficacy evaluations for specific applications.

Properties

IUPAC Name

5-bromo-N-[3-(dimethylamino)propyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2S2.ClH/c1-4-25-13-6-7-14-16(12-13)27-19(21-14)23(11-5-10-22(2)3)18(24)15-8-9-17(20)26-15;/h6-9,12H,4-5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGWSZBPUNDAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(S3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by case studies and research findings.

  • Molecular Formula : C23H32BrN4O2S
  • Molecular Weight : 480.51 g/mol
  • CAS Number : [insert CAS number if available]
  • Structure : The compound features a thiophene ring, a benzothiazole moiety, and a dimethylamino propyl chain, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related benzothiazole derivatives, which may provide insights into the activity of this compound. For instance, a study on benzothiazolopyrimidine-thiazole conjugates demonstrated significant antimicrobial effects against various bacterial strains:

CompoundGram-positive BacteriaGram-negative BacteriaFungi
8bMIC < 40 μg/mL (S. aureus)MIC < 132 μg/mL (S. typhimurium)MIC < 207 μg/mL (C. albicans)
8c-MIC < 29 μg/mL (E. coli)-

These results suggest that similar structural features in this compound could confer comparable antimicrobial activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA Gyrase : Benzothiazole derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Cell Wall Synthesis Disruption : These compounds can interfere with the synthesis of peptidoglycan in bacterial cell walls.
  • Apoptosis Induction in Cancer Cells : By triggering apoptotic pathways, these compounds can selectively induce cell death in malignant cells.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary assessments using tools like SwissADME indicate favorable properties such as:

  • Log P : Indicates good lipophilicity for membrane permeability.
  • TPSA (Topological Polar Surface Area) : A value that suggests potential for good gastrointestinal absorption.

Toxicological assessments are vital to ensure safety for therapeutic use; however, specific data on this compound's toxicity profile remain sparse and warrant further investigation.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Thiophene Ring : The initial step often involves the synthesis of thiophene derivatives through cyclization reactions.
  • Bromination : Bromination introduces a bromine atom at the 5-position of the thiophene ring.
  • Amine Substitution : The dimethylamino propyl group is introduced via nucleophilic substitution reactions.
  • Final Hydrochloride Formation : The hydrochloride salt form is achieved through acid-base reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro testing revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.

MicroorganismMinimum Inhibitory Concentration (MIC, μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.25
Staphylococcus aureus0.50
Candida albicans1.00

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines, including A431 and A549. The compound demonstrated significant cytotoxicity, promoting apoptosis and causing cell cycle arrest.

Cell LineIC50 (μM)
A4312.5
A5493.0

The mechanism of action appears to involve enzyme inhibition related to cancer cell proliferation and apoptosis induction through intrinsic pathways.

Comparative Studies

Comparative analyses with structurally similar compounds indicate that modifications can significantly influence biological activity:

Compound NameAntimicrobial ActivityAnticancer Activity
5-bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochlorideModerateSignificant
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamideLowModerate
(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamideHighLow

Antibacterial Efficacy

In a study focusing on thiazole derivatives, it was found that structural modifications at specific positions enhanced antibacterial activity significantly, supporting the idea that this compound’s structure is conducive to potent antimicrobial effects.

Cancer Treatment Potential

A notable case study demonstrated that similar compounds exhibited promising results in inhibiting tumor growth in animal models, indicating a potential pathway for further research into therapeutic applications against various cancers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Benzothiazole Derivatives

A key analog is 5-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride (). The sole structural distinction lies in the substitution at the 6-position of the benzothiazole ring: ethoxy (target compound) vs. methyl (analog). This difference significantly impacts physicochemical properties:

  • Steric Effects : The bulkier ethoxy group may influence binding affinity to biological targets by altering spatial interactions .
Table 1: Substituent Comparison
Property Target Compound (6-Ethoxy) Analog (6-Methyl)
Benzothiazole Substituent -OCH₂CH₃ -CH₃
Molecular Weight (g/mol) ~530 ~500
Predicted logP ~3.2 ~2.8

Core Structure Variations: Thiophene vs. Pyrazole Derivatives

The compound 3-bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide () shares a bromo group and dimethylamino substituent but features a pyrazole-carboxamide core instead of thiophene. Key differences include:

  • Electron Density : The pyrazole ring’s electron-deficient nature contrasts with the thiophene’s aromaticity, affecting charge distribution and reactivity.
  • Synthetic Routes : The target compound’s synthesis likely avoids the use of NaH/THF (required for the pyrazole analog), suggesting divergent stability profiles .

Functional Group Impact on Bioactivity

highlights that bioactivity in benzothiazole derivatives often correlates with substituent electronegativity and steric bulk. For example:

  • Bromo Group : Enhances halogen bonding with protein targets, improving binding specificity.
  • Dimethylamino Propyl Chain: Facilitates protonation at physiological pH, enhancing solubility and cellular uptake .

Lumping Strategy for Analog Grouping

discusses lumping structurally similar compounds to predict properties. The target compound and its analogs could be grouped based on shared features (e.g., bromo and dimethylamino groups), simplifying comparative studies of reactivity or metabolism. However, core structure differences (e.g., thiophene vs. pyrazole) necessitate separate evaluation for target-specific interactions .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 5-bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride, and how are intermediates validated?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including cyclization of thiazole precursors and carboxamide coupling. For structurally similar thiadiazole derivatives, cyclization in DMF with iodine and triethylamine is a common step, yielding sulfur byproducts that must be monitored . Intermediate validation typically employs 1H^1H- and 13C^{13}C-NMR spectroscopy to confirm regioselectivity and purity. For example, cyclization of 1,3,4-thiadiazole derivatives requires precise pH control (8–9) during precipitation to avoid side products .

Q. How is the purity of the compound assessed, and what analytical techniques are critical for quality control?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. For structurally analogous carboxamides, reverse-phase HPLC with C18 columns and methanol/water gradients resolves impurities effectively . Melting point analysis (e.g., 191–199°C for related thiophene-carboxamides) and LC-MS further validate consistency .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the bromo-substituted thiophene core under varying solvent systems?

  • Methodology : Solvent polarity and reflux time significantly impact yields. For example, acetonitrile under reflux (1–3 min) maximizes cyclization efficiency for thiadiazoles, while DMF stabilizes intermediates during iodine-mediated cyclization . Kinetic studies using 1H^1H-NMR to track reaction progress in real time are recommended to identify optimal conditions.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 13C^{13}C-NMR shifts) during structural elucidation?

  • Methodology : Contradictions often arise from tautomerism or residual solvent effects. For example, thiophene derivatives exhibit variable 13C^{13}C-NMR shifts due to electron-withdrawing groups (e.g., bromo) altering ring currents. Computational modeling (DFT calculations) can predict shifts and validate assignments . Cross-validation with HRMS (e.g., <2 ppm mass error) ensures molecular formula accuracy .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how should controls be designed?

  • Methodology : Antimicrobial activity can be assessed via broth microdilution (MIC determination) against Gram-positive/negative strains, with ciprofloxacin as a positive control . For cytotoxicity, MTT assays on mammalian cell lines (e.g., HEK293) with dose-response curves (IC50_{50} calculations) are recommended. Ensure solvent controls (e.g., DMSO ≤0.1% v/v) to avoid false positives .

Q. How can researchers address low solubility of the hydrochloride salt in aqueous buffers for biological testing?

  • Methodology : Co-solvents like PEG-400 or cyclodextrin-based formulations enhance solubility without altering bioactivity. For example, thiazole-carboxamides dissolved in 10% PEG-400/water showed stable solubility profiles during 24-hour stability tests . Dynamic light scattering (DLS) monitors particle aggregation in real time.

Data Analysis and Experimental Design

Q. How should researchers design SAR (Structure-Activity Relationship) studies for derivatives of this compound?

  • Methodology : Systematically modify substituents (e.g., ethoxy → methoxy on the benzothiazole ring) and assess impacts on bioactivity. For thiadiazole analogs, replacing bromo with chloro reduced antibacterial potency by 4-fold, highlighting halogen-dependent activity . Use QSAR models to predict logP and polar surface area for solubility-activity correlations.

Q. What statistical approaches are appropriate for resolving batch-to-batch variability in biological assay results?

  • Methodology : ANOVA with post-hoc Tukey tests identifies significant variability between synthetic batches. For example, MIC values for thiophene derivatives varied ±12% across batches, necessitating stricter quality control during carboxamide coupling . Normalize data using internal standards (e.g., reference inhibitors) to minimize inter-experimental noise.

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